(Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
This compound is an ester derivative of a benzofuran structure with a substituted benzylidene group. Benzofurans are oxygen-containing heterocyclic compounds that are part of many biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of carboxylic acids with alcohols in the presence of a catalyst to form esters . The benzylidene group could be formed through a condensation reaction of an aldehyde with a suitable amine .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzofuran ring, the carbonyl group of the ester, and the benzylidene group. This conjugation could have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol . The benzylidene group could participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ester and benzylidene groups could influence its solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Protecting Groups
A study by Wakselman and Guibe-jampel (1973) introduced a new amino-protecting group stable under conditions that cleave other common protecting groups. This group can be removed in a slightly alkaline medium, suggesting potential applications of similar compounds in synthetic chemistry for the protection and deprotection of amino groups in peptide synthesis Wakselman & Guibe-jampel, 1973.
Organic Synthesis and Reactions
Oikawa, Yoshioka, and Yonemitsu (1982) reported the specific removal of o-methoxybenzyl protection by DDQ oxidation, a technique crucial in organic synthesis for the selective deprotection of sensitive functional groups Oikawa, Yoshioka, & Yonemitsu, 1982.
Du et al. (2012) discussed the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in the synthesis of 4-hydroxyalk-2-enoates, a key structure in biologically active compounds and chiral organic synthesis Du et al., 2012.
Kalai et al. (2021) synthesized a new pyridazinone derivative, showcasing advanced methodologies in the synthesis and characterization of heterocyclic compounds, which could have implications for the synthesis and application of complex molecules like (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Kalai et al., 2021.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets indicate potential hazards such as skin and eye irritation, and respiratory irritation .
Future Directions
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-16-7-5-15(6-8-16)11-20-22(24)18-10-9-17(12-19(18)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIEWFDJLXCFI-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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